molecular formula C16H10FNO4 B2737494 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate CAS No. 536722-07-3

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2-fluorobenzoate

Cat. No.: B2737494
CAS No.: 536722-07-3
M. Wt: 299.257
InChI Key: SAPALVTZEYPVGD-UHFFFAOYSA-N
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Description

“(1,3-Dioxoisoindolin-2-yl)methyl 2-fluorobenzoate” is a chemical compound with the molecular formula C16H10FNO4. It is a solid powder-like substance . It has been mentioned in the context of photo-catalysis .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involved the esterification of anthranilic acid to produce methyl anthranilate. This was followed by the fusion of alanine with phthalic anhydride at 150 °C, and then coupling with the methyl anthranilate to furnish the isoindole .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS. Single-crystal XRD has also been used to verify the structure . In one study, N-H⋯O bonding was found to stabilize the molecular configuration, resulting in the formation of S(6) hydrogen-bonded loop .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the photochemistry of phthalimides has been extensively studied . In one case, a N-methoxy quinolinium moiety was linked with a methylene spacer to phthalimide .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound is a solid at room temperature and can dissolve in some organic solvents such as ethanol and dimethylformamide . The compound has a molecular weight of 299.257.

Scientific Research Applications

Green Synthesis of Quinazolinones

A novel and environmentally friendly synthesis method for quinazolinones, which are closely related to the queried compound in terms of their synthetic pathway and functional group characteristics, was developed. This method involves a one-pot, three-component reaction facilitating the formation of desired compounds with good to excellent yields in aqueous media, highlighting an innovative approach in the field of green chemistry (Tashrifi et al., 2018).

Synthesis and Characterization of Derivatives for Anticancer Applications

Derivatives structurally similar to the queried compound have been synthesized and characterized, demonstrating potential as anticancer agents. These include the conjugation of active pharmaceutical ingredients using spacers, showcasing the compound's versatility in drug development and its potential role in creating new therapeutic options (Nadhum & Mohammed, 2020).

Anti-inflammatory Applications

Further research into the structural relatives of "(1,3-Dioxoisoindolin-2-yl)methyl 2-fluorobenzoate" has led to the synthesis and evaluation of derivatives with promising anti-inflammatory activity. This includes studies on their mechanism of action and potential therapeutic applications, emphasizing the compound's relevance in developing anti-inflammatory treatments (Nikalje et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds has been explored. For example, DFT studies suggest that the HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For example, hazard statements for 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid include H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO4/c17-13-8-4-3-7-12(13)16(21)22-9-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPALVTZEYPVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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